molecular formula C20H31N3O3S B6798969 (1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone

(1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone

Cat. No.: B6798969
M. Wt: 393.5 g/mol
InChI Key: YYRRKHPHOPYEFK-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[45]decan-9-yl)methanone is a complex organic compound that features a unique combination of cyclopentyl, propylpyrazol, and spirodecanone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone typically involves multistep organic reactions. One common approach includes the condensation of cyclopentanone with propylhydrazine to form the cyclopentyl-propylpyrazole intermediate. This intermediate is then reacted with a spirodecanone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[45]decan-9-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential for drug development. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

Industrially, (1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopentyl-5-propylpyrazol-4-yl)-(3,4-dihydro-2H-pyrido[2,3-b]pyrazin-1-yl)methanone
  • (1-Cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)methanone

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features. The presence of both cyclopentyl and spirodecanone moieties provides distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

IUPAC Name

(1-cyclopentyl-5-propylpyrazol-4-yl)-(2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-2-6-18-17(13-21-23(18)16-7-3-4-8-16)19(24)22-11-5-9-20(14-22)10-12-27(25,26)15-20/h13,16H,2-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRRKHPHOPYEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2CCCC2)C(=O)N3CCCC4(C3)CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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